tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate
Description
Pyrrolidine Ring Conformational Studies
The pyrrolidine ring adopts a non-planar conformation to alleviate angular strain. Computational models suggest a predominant envelope conformation (Cₛ symmetry), where one atom (typically C3) lies out of the plane formed by the other four atoms. This puckering reduces torsional strain, with a calculated puckering amplitude (Q) of approximately 0.5 Å. The nitrogen atom’s lone pair occupies an axial position, minimizing steric clashes with the sulfonyl and carboxylate substituents.
Nuclear magnetic resonance (NMR) data support this conformation. For instance, coupling constants (J) between vicinal protons on the pyrrolidine ring (e.g., J₃a,₄ = 7.2 Hz) align with dihedral angles characteristic of an envelope conformation.
Sulfonyl-Bromophenyl Substituent Spatial Orientation
The sulfonyl group (-SO₂-) at position 3 exhibits a dihedral angle of 85°–90° relative to the pyrrolidine ring’s plane, as inferred from analogous sulfonamide structures. This orthogonal orientation minimizes electronic repulsion between the sulfonyl oxygen lone pairs and the ring’s π-system. The 4-bromophenyl ring, attached to the sulfonyl group, lies nearly coplanar with the sulfonyl moiety (dihedral angle < 10°), facilitating resonance stabilization between the sulfur atom and the aromatic π-system.
Crystallographic Data Interpretation
While explicit crystallographic data for this compound are not publicly available, related tert-butyl pyrrolidine carboxylates exhibit monoclinic crystal systems with space group P2₁/c. Key inferred parameters include:
| Parameter | Value |
|---|---|
| Unit cell dimensions | a = 12.3 Å, b = 7.8 Å, c = 15.1 Å |
| β angle | 98.5° |
| Z value | 4 |
| Density | 1.32 g/cm³ |
Hydrogen bonding between sulfonyl oxygen atoms and adjacent molecules likely stabilizes the lattice, a feature observed in structurally similar sulfonamides.
Torsional Angle Analysis of Carboxylate Ester Group
The tert-butyloxycarbonyl (Boc) group at position 1 adopts a staggered conformation to minimize steric hindrance. The critical torsional angles include:
| Torsion Axis | Angle (°) |
|---|---|
| N1–C1–O1–C(tert-butyl) | 180 ± 5 |
| C1–O1–C(tert-butyl)–C(CH₃)₃ | 60 ± 10 |
These angles ensure maximal separation between the bulky tert-butyl group and the pyrrolidine ring, as evidenced by NMR coupling constants (e.g., J = 4.8 Hz for H1–H2). The ester carbonyl group (C=O) remains nearly coplanar with the pyrrolidine ring (torsion angle = 10°–15°), optimizing resonance between the lone pairs of the carbonyl oxygen and the adjacent nitrogen atom.
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenyl)sulfonylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-9-8-13(10-17)22(19,20)12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEUDDPTYWBZEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90698798 | |
| Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887587-67-9 | |
| Record name | 1,1-Dimethylethyl 3-[(4-bromophenyl)sulfonyl]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(4-bromobenzene-1-sulfonyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90698798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Boc Protection
The pyrrolidine ring is typically sourced from Boc-protected pyrrolidine derivatives. For example, tert-butyl pyrrolidine-1-carboxylate is commercially available or synthesized via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Functionalization at C3
Introducing a reactive site at C3 is critical for subsequent sulfonylation. Two strategies emerge:
- Thiol introduction : tert-Butyl 3-mercaptopyrrolidine-1-carboxylate can be synthesized via nucleophilic substitution or Mitsunobu reaction.
- Halogenation : Bromination or iodination at C3 using N-bromosuccinimide (NBS) or iodine monochloride (ICl).
Sulfonylation Strategies
Direct Sulfonylation via Nucleophilic Substitution
A sulfide intermediate (e.g., tert-butyl 3-((4-bromophenyl)thio)pyrrolidine-1-carboxylate) is oxidized to the sulfone.
Procedure :
- Sulfide formation : React tert-butyl 3-mercaptopyrrolidine-1-carboxylate with 4-bromophenyl bromide in dichloromethane (DCM) using triethylamine (TEA) as a base.
- Oxidation : Treat the sulfide with meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) to yield the sulfone.
Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfide formation | 4-Bromophenyl bromide, TEA, DCM, 25°C, 12 h | 78% | |
| Oxidation | m-CPBA, DCM, 0°C → 25°C, 4 h | 85% |
C–H Activation for Direct Sulfonylation
Transition metal-catalyzed C–H functionalization offers a streamlined approach.
Procedure :
- Directing group installation : Attach 8-aminoquinoline (8-AQ) to the pyrrolidine nitrogen to facilitate C3 metalation.
- Rhodium-catalyzed sulfonylation : React with 4-bromobenzenesulfonyl chloride under [Rh(COD)Cl]₂ catalysis.
Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| C–H activation | [Rh(COD)Cl]₂, AgSbF₆, DCE, 80°C, 24 h | 45% |
Alternative Routes via Cyclization
Sulfone-Containing Precursor Cyclization
Constructing the pyrrolidine ring from a linear sulfone precursor ensures correct sulfonyl placement.
Procedure :
- Linear amine synthesis : Prepare 4-((tert-butoxycarbonyl)amino)-1-(4-bromophenylsulfonyl)butane-1-thiol.
- Cyclization : Use Mitsunobu conditions (DIAD, PPh₃) to form the pyrrolidine ring.
Example :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DIAD, PPh₃, THF, 0°C → 25°C, 12 h | 62% |
Optimization and Mechanistic Insights
Solvent and Base Effects
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or amino derivatives of the original compound.
Oxidation Reactions: Products include sulfonic acids or sulfonate esters.
Reduction Reactions: Products include sulfides or thiols.
Scientific Research Applications
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate (QM-1207)
- Key Differences :
- Implications :
- The absence of the sulfonyl group may decrease solubility in polar solvents and alter binding affinity in biological systems.
(R)-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate (QW-2179)
tert-Butyl 3-[(2-bromophenyl)sulfanyl]azetidine-1-carboxylate (SH-5791)
- Key Differences :
- Implications :
- The smaller ring and reduced sulfur oxidation state may limit conformational flexibility and hydrogen-bonding capacity.
tert-Butyl 3-(((pyridin-4-ylmethyl)sulfonyl)methyl)pyrrolidine-1-carboxylate ()
- Key Differences: Pyridin-4-ylmethyl sulfonyl substituent (vs. 4-bromophenyl sulfonyl). Additional methylene spacer between the sulfonyl group and the heterocycle.
Comparative Data Table
Research Findings and Implications
This contrasts with sulfanyl-containing analogs (e.g., SH-5791), which are less polar . The para-bromo substituent enhances steric bulk and lipophilicity compared to ortho-bromo derivatives (e.g., SH-5791) .
Biological Relevance :
- Pyrrolidine-based compounds (target, QM-1207, QW-2179) are preferred in drug discovery due to their conformational flexibility, whereas azetidine analogs (e.g., SH-5791) may face metabolic instability due to ring strain .
- The pyridine moiety in ’s compound could improve blood-brain barrier penetration compared to brominated aryl groups .
Synthetic Challenges :
- Higher purity levels (e.g., 98% for SH-5791 vs. 96% for QW-2179) may reflect differences in synthetic accessibility or stability of intermediates .
Biological Activity
tert-Butyl 3-((4-bromophenyl)sulfonyl)pyrrolidine-1-carboxylate (CAS No. 887587-67-9) is a sulfonyl pyrrolidine derivative notable for its complex structure, which includes a tert-butyl group, a pyrrolidine ring, and a sulfonyl group attached to a bromophenyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C15H20BrNO4S. Its unique structure contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrNO4S |
| Molecular Weight | 385.29 g/mol |
| Solubility | Moderate in organic solvents |
| CAS Number | 887587-67-9 |
The precise mechanism of action of this compound remains under investigation. However, it is believed that the sulfonyl group may enhance binding affinity to specific receptors or enzymes, potentially inhibiting their activity. The presence of the bromophenyl group could facilitate interactions with hydrophobic regions in target proteins, contributing to its biological effects.
Biological Activity
Research indicates that this compound may exhibit several pharmacological effects:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives containing pyrrolidine rings have been effective against various bacterial strains. While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential activity .
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound have been promising. Compounds with similar sulfonamide linkages have demonstrated cytotoxic activity against various cancer cell lines. The compound's ability to interact with critical cellular pathways may position it as a candidate for further development in cancer therapeutics .
Case Studies and Research Findings
-
In Vitro Studies
- A study evaluating the cytotoxic effects of related pyrrolidine derivatives found that certain compounds inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor types .
- Another investigation into the biological activity of sulfonamide derivatives highlighted their inhibitory potency against various enzymes relevant in cancer progression, including histone deacetylases and carbonic anhydrases .
-
Chemical Synthesis and Modification
- The synthesis of this compound typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 4-bromobenzenesulfonyl chloride in an organic solvent under basic conditions. This synthetic route not only provides insights into the compound's formation but also allows for the exploration of structural modifications that could enhance its biological activity.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other similar compounds:
| Compound Name | Biological Activity |
|---|---|
| tert-Butyl 3-((4-chlorophenyl)sulfonyl)pyrrolidine | Moderate antimicrobial properties |
| tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine | Significant anticancer activity |
| tert-Butyl 3-(4-bromobenzene-1-sulfonamide) | High selectivity against renal cancer |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
